molecular formula C12H17Cl2NS B1467609 3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride CAS No. 1211461-94-7

3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride

Cat. No. B1467609
CAS RN: 1211461-94-7
M. Wt: 278.2 g/mol
InChI Key: KACGTALCAZFCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17Cl2NS . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Scientific Research Applications

Synthesis and Biological Activities

The compound is involved in the synthesis of various derivatives, demonstrating significant biological activities. For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives through Mannich reaction and their subsequent testing for acute toxicity, analgesic, local anesthetic, and antifungal activity highlights its relevance in medicinal chemistry. These derivatives exhibited pronounced analgesic and local anesthetic activities, indicating potential therapeutic applications. Moreover, certain oxime and thiosemicarbazone derivatives showed potent antifungal activity against Aspergillus niger and Candida albicans, suggesting its potential in developing antifungal agents (N. Rameshkumar et al., 2003).

Metabolism and Pharmacokinetics

Research on the metabolism and pharmacokinetics of related compounds, such as dopamine D(4)-selective antagonists, provides insights into their biotransformation and potential therapeutic profiles. A study on the metabolism of L-745,870, a dopamine D(4) selective antagonist, in rats, monkeys, and humans, identified major metabolic pathways and proposed a novel mercapturic acid adduct formation. This information is crucial for understanding the metabolic stability and safety profile of related chemical entities (K. Zhang et al., 2000).

Chemical and Physical Properties

The exploration of chemical and physical properties, including the synthesis, crystal structure, spectroscopic, and quantum chemical studies of novel derivatives, sheds light on their molecular characteristics and potential applications. For example, the study of a novel quinolinone derivative highlighted its molecular geometry, hyperpolarizability, and electrostatic potential, providing a basis for understanding its reactivity and interaction with biological targets. Such insights are valuable for the rational design of new compounds with enhanced biological activities (S. Fatma et al., 2017).

Impurity Identification and Quantification

The identification and quantification of impurities in pharmaceutical compounds, such as cloperastine hydrochloride, emphasize the importance of purity and quality control in drug development. This research not only ensures the safety and efficacy of pharmaceuticals but also contributes to the understanding of synthesis pathways and potential degradation products (Heying Liu et al., 2020).

properties

IUPAC Name

3-[(4-chlorophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACGTALCAZFCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CSC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride
Reactant of Route 2
3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.